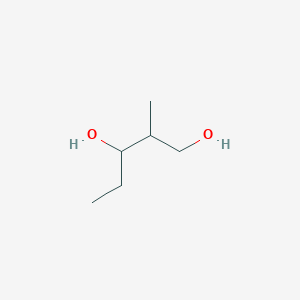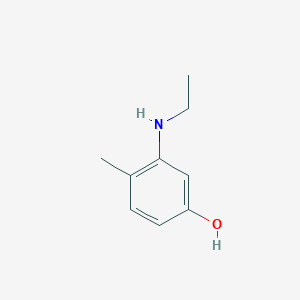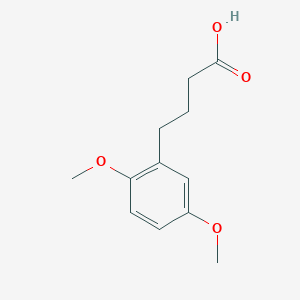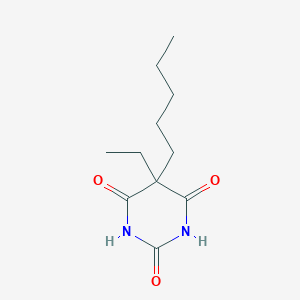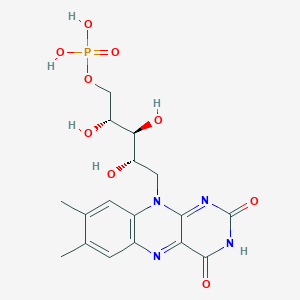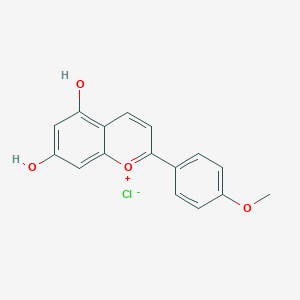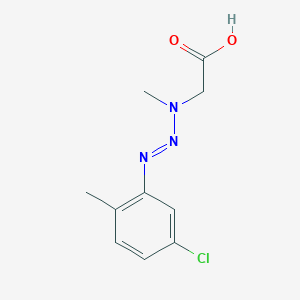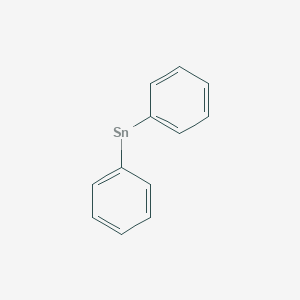
Diphenyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyltin is an organotin compound with the chemical formula (C6H5)2Sn. It is a white crystalline solid that is commonly used in scientific research due to its unique properties. Diphenyltin is synthesized through various methods, including the reaction of tin with phenylmagnesium bromide and the reaction of tin with phenyllithium.
作用机制
Diphenyltin is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting the activity of acetylcholinesterase, diphenyltin can increase the levels of acetylcholine in the brain, leading to increased nerve transmission.
生化和生理效应
Diphenyltin has been shown to have a number of biochemical and physiological effects. It has been shown to be toxic to various organisms, including fish, crustaceans, and mammals. Diphenyltin has also been shown to have endocrine-disrupting effects, affecting the reproductive systems of various organisms.
实验室实验的优点和局限性
Diphenyltin has a number of advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to synthesize and has a wide range of applications. However, diphenyltin is also toxic and can be hazardous to handle. It is important to take proper safety precautions when working with diphenyltin.
未来方向
There are a number of future directions for research involving diphenyltin. One area of research is the development of new synthesis methods for diphenyltin and other organotin compounds. Another area of research is the investigation of the toxicological effects of diphenyltin on various organisms. Additionally, there is a need for further research into the endocrine-disrupting effects of diphenyltin and other organotin compounds.
合成方法
Diphenyltin can be synthesized through various methods. One of the most common methods is the reaction of tin with phenylmagnesium bromide. This method involves the reaction of phenylmagnesium bromide with tin tetrachloride to produce diphenyltin dichloride. The dichloride is then reacted with sodium hydroxide to produce diphenyltin oxide, which is then reduced with sodium borohydride to produce diphenyltin.
Another method of synthesizing diphenyltin involves the reaction of tin with phenyllithium. This method involves the reaction of phenyllithium with tin tetrachloride to produce diphenyltin dichloride. The dichloride is then reacted with sodium hydroxide to produce diphenyltin oxide, which is then reduced with sodium borohydride to produce diphenyltin.
科学研究应用
Diphenyltin has a wide range of scientific research applications. It is commonly used in the synthesis of other organotin compounds. Diphenyltin is also used as a catalyst in various chemical reactions. It is used in the synthesis of polyurethane foams, which are used in the production of various consumer products.
属性
CAS 编号 |
1011-95-6 |
|---|---|
产品名称 |
Diphenyltin |
分子式 |
C12H12Sn |
分子量 |
272.92 g/mol |
IUPAC 名称 |
diphenyltin |
InChI |
InChI=1S/2C6H5.Sn/c2*1-2-4-6-5-3-1;/h2*1-5H; |
InChI 键 |
KUCPUSUXIGWHFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |
其他 CAS 编号 |
6381-06-2 |
同义词 |
diphenyltin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[c]chrysene](/img/structure/B89444.png)
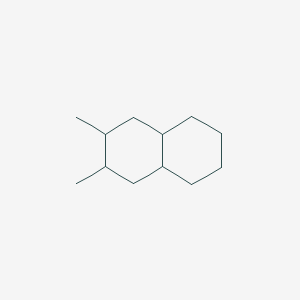
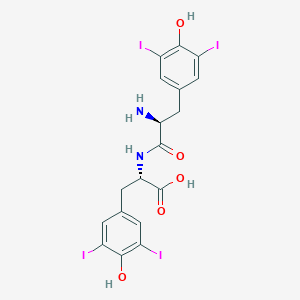

![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
